

Application Notes and Protocols for trans-EKODE-(E)-Ib

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Compound of Interest

Compound Name: *trans-EKODE-(E)-Ib*

Cat. No.: B10767556

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For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-EKODE-(E)-Ib, with the formal name 9-oxo-11-(3-pentyl-2-oxiranyl)-10E-undecenoic acid, is a biologically active lipid peroxidation product derived from linoleic acid.^[1] As a member of the epoxy-keto-octadecenoic acid (EKODE) family, it plays a role in cellular responses to oxidative stress.^[1] This document provides detailed recommendations for the storage and handling of **trans-EKODE-(E)-Ib**, along with a protocol for a key application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **trans-EKODE-(E)-Ib** is presented in Table 1. This information is critical for its proper handling and use in experimental settings.

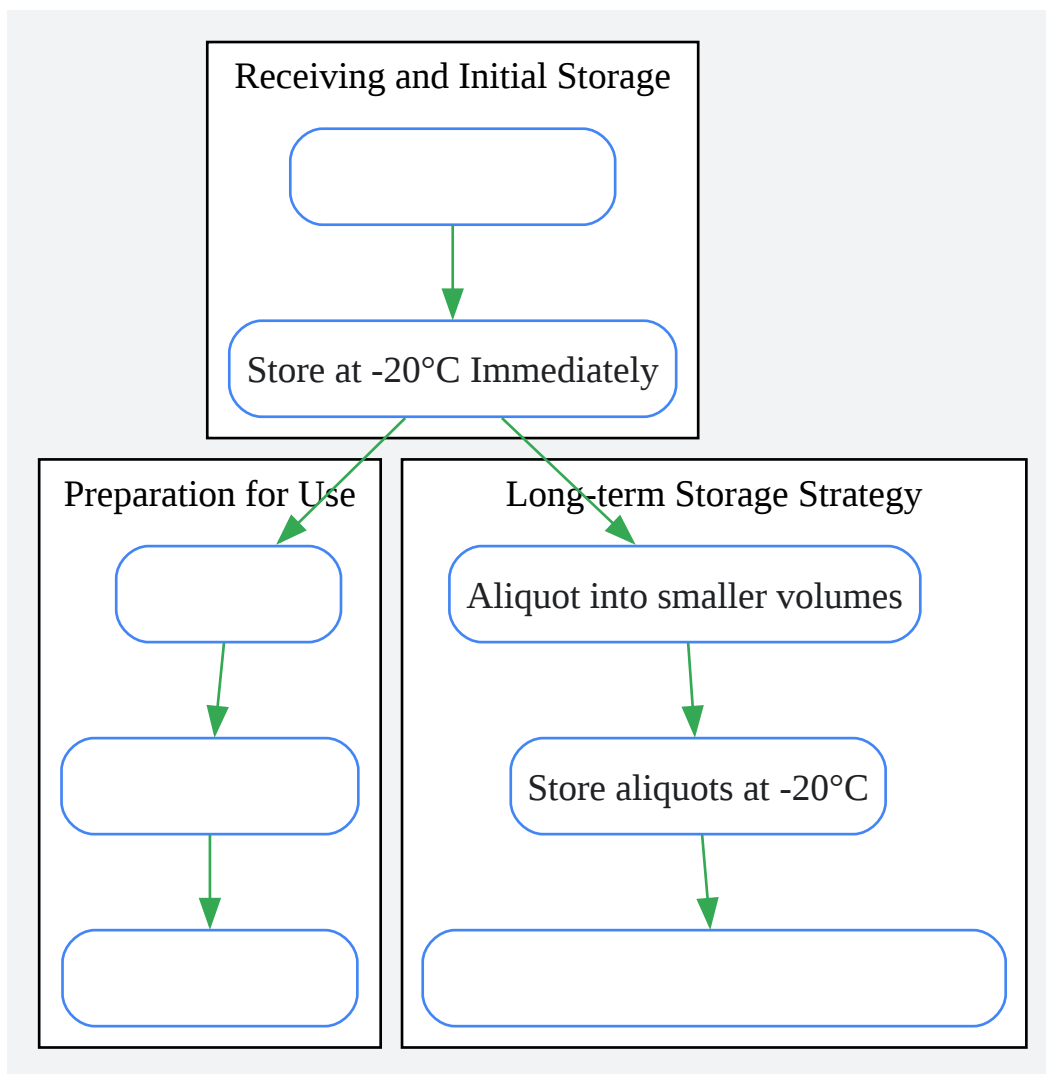
Property	Value	Reference
CAS Number	478931-82-7	[1]
Molecular Formula	C18H30O4	[1][2]
Molecular Weight	310.4 g/mol	[1][2]
Synonyms	12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid	[1]
Purity	>98%	[1]
Formulation	A solution in ethanol	[1]
Solubility	DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.5 mg/ml	[1]
λ_{max}	233 nm	[1]

Recommended Storage Conditions

Proper storage of **trans-EKODE-(E)-Ib** is crucial to maintain its stability and biological activity. The following conditions are recommended:

- Temperature: Store at -20°C for long-term storage.[3] Shipment is typically done on dry ice to maintain this temperature.
- Light: Protect from light, as unsaturated lipids are susceptible to photo-oxidation.
- Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
- Formulation: The compound is often supplied in an ethanol solution.[1] If the solvent is removed, the compound should be stored as a solid at -20°C.

The workflow for handling and storage is outlined in the diagram below.



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Caption: Recommended workflow for handling and storage of **trans-EKODE-(E)-Ib**.

Biological Activity and Applications

trans-EKODE-(E)-Ib is a biologically active molecule involved in cellular signaling pathways related to oxidative stress. Its known activities include:

- Activation of the Antioxidant Response Element (ARE): In neuronal cells, **trans-EKODE-(E)-Ib** activates the ARE, leading to the induction of cytoprotective genes such as NQO1.^{[1][4]}
- Stimulation of Steroid Hormone Synthesis: It stimulates the synthesis of aldosterone and corticosterone in adrenal cells, an effect that appears to be mediated by an increase in

intracellular calcium.[1][4]

- **Reactivity with Nucleophiles:** Due to its electrophilic nature, **trans-EKODE-(E)-Ib** can react with biological nucleophiles, particularly cysteine residues in proteins, to form stable adducts. [5][6] This reactivity is important for its biological effects and its potential use as a biomarker for oxidative stress.[5]

The signaling pathway for ARE activation by **trans-EKODE-(E)-Ib** is depicted below.



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Caption: Signaling pathway of ARE activation by **trans-EKODE-(E)-Ib**.

Experimental Protocol: In Vitro Antioxidant Response Element (ARE) Activation Assay

This protocol describes a method to assess the ability of **trans-EKODE-(E)-Ib** to activate the ARE pathway in a neuronal cell line (e.g., SH-SY5Y).

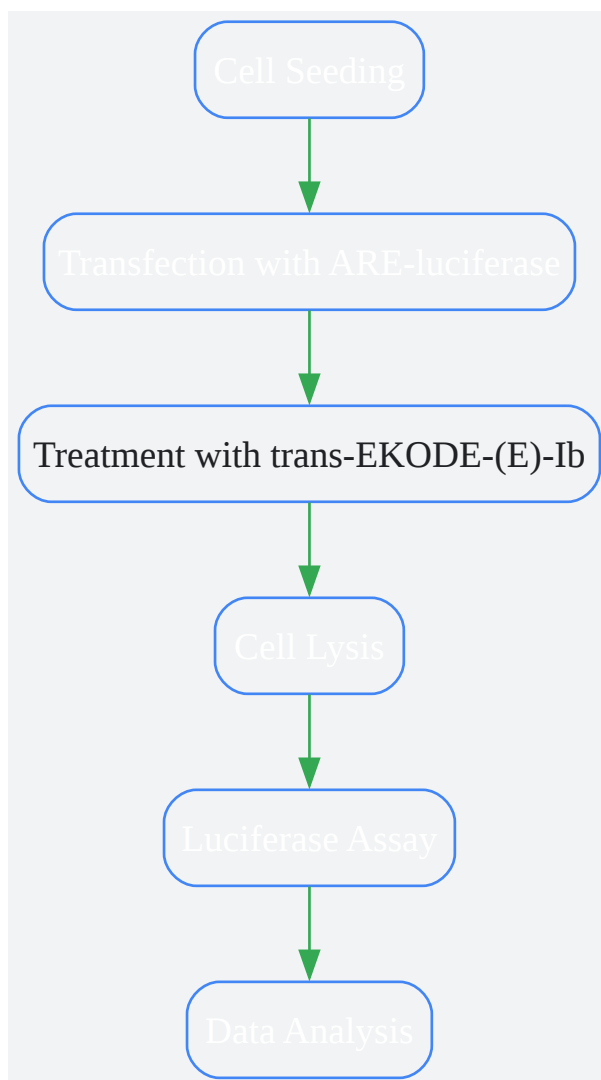
5.1. Materials and Reagents

- SH-SY5Y cells
- DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- **trans-EKODE-(E)-Ib** stock solution (1 mg/mL in ethanol)
- ARE-luciferase reporter plasmid
- Transfection reagent (e.g., Lipofectamine 3000)
- Luciferase assay system
- 96-well cell culture plates

- Luminometer

5.2. Experimental Workflow

The overall workflow for the ARE activation assay is illustrated below.



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Caption: Experimental workflow for the ARE activation assay.

5.3. Step-by-Step Procedure

- Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

- Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2×10^4 cells per well and allow them to attach overnight.
- Transfection: Transfect the cells with the ARE-luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.
- Treatment: After 24 hours of transfection, treat the cells with various concentrations of **trans-EKODE-(E)-Ib** (e.g., 1-5 μ M) for 18-24 hours.[1] A vehicle control (ethanol) should be included.
- Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay system.
- Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
- Data Analysis: Normalize the luciferase activity to the total protein concentration in each well. Express the results as fold induction over the vehicle control.

Safety Precautions

- **trans-EKODE-(E)-Ib** is for research use only.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
- Handle the compound in a well-ventilated area.
- Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

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References

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